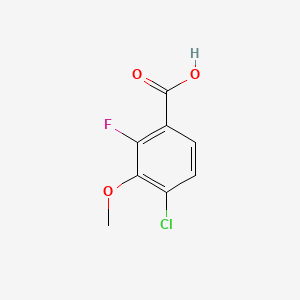

4-Chloro-2-fluoro-3-methoxybenzoic acid

Description

Properties

IUPAC Name |

4-chloro-2-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAJPJWSLSBLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-fluoro-3-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

4-Chloro-2-fluoro-3-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. The unique arrangement of its functional groups—a chlorine atom, a fluorine atom, and a methoxy group—on the benzoic acid core imparts specific reactivity and properties that make it a valuable building block in organic synthesis.

Identifiers

A precise identification of this compound is crucial for researchers and for procurement purposes. The primary identifiers are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 1169870-80-7 | |

| Molecular Formula | C₈H₆ClFO₃ | |

| Molecular Weight | 204.58 g/mol | |

| InChI Key | ODAJPJWSLSBLLM-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, and reactivity in synthetic protocols.

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | Typically ≥95% |

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not widely published in peer-reviewed journals, its structural motifs are common in organic chemistry. The synthesis of related polysubstituted benzoic acids often involves multi-step sequences that may include halogenation, nitration, reduction, diazotization, and methoxylation reactions on simpler aromatic precursors.

The reactivity of this compound is governed by its functional groups. The carboxylic acid group can undergo standard transformations such as esterification, amide bond formation, and reduction. The aromatic ring is activated towards certain substitutions, and the halogen atoms can participate in cross-coupling reactions, offering a versatile handle for constructing more complex molecules.

Core Application: A Precursor in Agrochemical Synthesis

A significant and well-documented application of this compound is its role as a key intermediate in the synthesis of agrochemicals. Specifically, it is a precursor to (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid.

Pathway to Herbicidal Compounds

(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid is an essential building block for a class of pyridine and pyrimidine-based herbicides. The boronic acid derivative is utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to construct the carbon-carbon bond between the substituted phenyl ring and the heterocyclic core of the final herbicidal compound.

The general workflow for this application can be visualized as follows:

Caption: Synthetic pathway from this compound to herbicidal compounds.

This pathway underscores the industrial relevance of this compound as a starting material for high-value agricultural products. The specific substitution pattern of the molecule is critical for the biological activity of the final herbicides.

Potential in Drug Discovery and Medicinal Chemistry

While the primary documented application is in agrochemicals, the structural features of this compound suggest its potential as a valuable scaffold in drug discovery. The incorporation of fluorine and chlorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

-

Fluorine: Can enhance metabolic stability, increase binding affinity, and alter pKa.

-

Chlorine: Can provide a site for further functionalization and influence lipophilicity.

-

Methoxy Group: Can act as a hydrogen bond acceptor and influence conformation.

This combination of functional groups makes it an attractive starting point for the synthesis of novel therapeutic agents. Its derivatives could be explored for a wide range of biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

Hazard Identification

Based on available data, the compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word for this compound is "Warning".

Recommended Precautions

When working with this compound, the following precautionary measures should be taken:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before use for comprehensive safety and handling information.

Conclusion

This compound is a specialized chemical intermediate with a confirmed role in the synthesis of modern herbicides. Its unique substitution pattern provides a foundation for creating complex and biologically active molecules. While its application in medicinal chemistry is less documented, its structural attributes make it a compound of interest for the development of novel pharmaceuticals. Researchers and process chemists in both the agrochemical and pharmaceutical sectors should consider this compound as a versatile building block for their synthetic endeavors.

References

-

PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.[Link]

An In-Depth Technical Guide to 4-Chloro-2-fluoro-3-methoxybenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Strategic Value of Halogenated Benzoic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Substituted benzoic acids, in particular, represent a privileged structural motif, serving as versatile building blocks for a vast array of therapeutic agents. The introduction of halogen atoms, such as chlorine and fluorine, along with methoxy groups, provides medicinal chemists with a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of lead compounds. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby influencing absorption and distribution.[1][2][3][4] Similarly, the presence of a chlorine atom can introduce specific interactions within protein binding pockets and influence the overall electronic nature of the molecule.

This technical guide provides a comprehensive overview of 4-Chloro-2-fluoro-3-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid with significant potential as a key intermediate in the synthesis of novel pharmaceuticals. While specific experimental data for this compound is not widely available in peer-reviewed literature, this guide will leverage data from closely related analogues and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications. We will explore a plausible synthetic pathway, predict its key spectroscopic features, and discuss its potential utility for researchers and scientists in the field of drug development.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery. The following table summarizes the key computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO₃ | |

| Molecular Weight | 204.58 g/mol | |

| CAS Number | 1169870-80-7 | |

| Appearance | Solid | |

| Purity | ≥95% | |

| XLogP3 | 2.1 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 203.999 g/mol | |

| Topological Polar Surface Area | 46.5 Ų |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed two-step synthesis starts from the commercially available 2-chloro-6-fluoroanisole.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (Step 1)

This protocol is adapted from methodologies described for the synthesis of related phenylboronic acids.

Materials:

-

2-Chloro-6-fluoroanisole

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 2-chloro-6-fluoroanisole and anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The formation of the lithiated intermediate is the critical step, driven by the ortho-directing effect of the methoxy group and the acidity of the proton at the 2-position.

-

Borylation: Trimethyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid as a solid.

Experimental Protocol: Oxidation to this compound (Step 2)

The oxidation of the boronic acid to the carboxylic acid can be achieved using various oxidizing agents. Below is a general procedure using potassium permanganate.

Materials:

-

(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid

-

Potassium permanganate (KMnO₄)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Acetone

-

Water

Procedure:

-

Oxidation: The (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid is dissolved in a mixture of acetone and water. The solution is cooled in an ice bath, and a solution of potassium permanganate in water is added portion-wise, maintaining the temperature below 10 °C. The reaction is stirred until the purple color of the permanganate has disappeared. The choice of a strong oxidizing agent like KMnO₄ is crucial for the efficient conversion of the boronic acid to the carboxylic acid.

-

Quenching: The reaction is quenched by the addition of solid sodium bisulfite until the brown manganese dioxide precipitate dissolves.

-

Acidification and Extraction: The acetone is removed under reduced pressure. The remaining aqueous solution is acidified with concentrated HCl to precipitate the carboxylic acid. The precipitate is then collected by filtration or the aqueous layer is extracted with ethyl acetate.

-

Purification: The crude this compound is washed with cold water and can be further purified by recrystallization from a suitable solvent like ethanol/water to afford the pure product.

Structural Elucidation and Characterization

The definitive structural confirmation of a synthesized compound relies on a combination of spectroscopic techniques. While experimental spectra for this compound are not publicly available, we can predict the key features based on the analysis of structurally similar compounds.

Caption: Analytical workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: The aromatic region is expected to show two signals, each corresponding to one proton. Due to the substitution pattern, these protons will be in different chemical environments and will likely appear as doublets or doublet of doublets due to coupling with the fluorine atom and with each other. The proton ortho to the fluorine will experience a larger coupling constant (JH-F).

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected, likely in the range of 3.8-4.0 ppm.

-

Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton (-COOH) will be present, typically downfield (δ > 10 ppm), and its position can be concentration-dependent.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region of the spectrum, typically around 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine will show a large one-bond carbon-fluorine coupling (¹JC-F), appearing as a doublet. Carbons two or three bonds away from the fluorine will exhibit smaller couplings. The carbon attached to the chlorine atom will also have a characteristic chemical shift.

-

Methoxy Carbon: The methoxy carbon will appear as a singlet around 55-60 ppm.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Predicted IR Absorption Bands:

-

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching vibration, which is often superimposed on the C-H stretching bands.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the carboxylic acid.

-

C-O Stretch: A band in the 1210-1320 cm⁻¹ region for the C-O stretching of the carboxylic acid.

-

C-O-C Stretch: An ether C-O-C stretching band for the methoxy group, typically appearing in the 1000-1300 cm⁻¹ range.

-

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region due to the C-F bond.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region corresponding to the C-Cl stretching vibration.

-

Aromatic C=C Stretches: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (204.58 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak will be observed, which is a characteristic signature for a molecule containing one chlorine atom.

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH), followed by the loss of carbon monoxide (-CO) to form a phenyl cation. The presence of the methoxy, fluoro, and chloro substituents will influence the fragmentation, potentially leading to the loss of a methyl radical (-CH₃) from the methoxy group or other characteristic fragmentation patterns.

-

Applications in Drug Discovery and Development

Substituted benzoic acids are integral components in a wide range of pharmaceuticals. The specific substitution pattern of this compound makes it a promising building block for several therapeutic areas.

-

Scaffold for Bioactive Molecules: This compound can serve as a starting material for the synthesis of more complex molecules. The carboxylic acid group provides a handle for amide bond formation, a common linkage in many drug molecules. The aromatic ring can be further functionalized, and the existing substituents can be used to fine-tune the biological activity and pharmacokinetic profile of the final compound.

-

Inhibitors of Enzymes and Receptors: Many enzyme inhibitors and receptor antagonists incorporate substituted benzoic acid moieties. For instance, benzoic acid derivatives have been explored as inhibitors of influenza neuraminidase and protein phosphatases.[5] The specific electronic and steric properties conferred by the chloro, fluoro, and methoxy groups can lead to enhanced binding affinity and selectivity for a particular biological target.

-

Fragment-Based Drug Discovery: With a relatively low molecular weight and multiple functional groups, this compound is an attractive candidate for fragment-based drug discovery (FBDD) campaigns. Fragments containing this scaffold can be screened against a variety of protein targets to identify initial hits, which can then be elaborated into more potent lead compounds.

Conclusion

This compound represents a valuable, albeit not extensively studied, building block for medicinal chemistry and drug discovery. Its polysubstituted aromatic structure offers a unique combination of electronic and steric properties that can be strategically exploited to design novel therapeutic agents with improved efficacy and pharmacokinetic profiles. While a detailed experimental characterization is not yet widely published, this technical guide has provided a robust framework for its synthesis, predicted its key spectroscopic features, and highlighted its potential applications. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, compounds like this compound will undoubtedly play an increasingly important role in the development of next-generation medicines.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery. Retrieved from [Link]

- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.

- Gupta, P., & Singh, R. (2020). Roles of Fluorine in Drug Design and Drug Action. Current Organic Chemistry, 24(1), 2-23.

- Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2386938.

- Singh, I., & Kumar, A. (2022). Role of Fluorine in Drug Design and Drug Action.

- Singh, S., & Kaur, M. (2023).

- Wang, Y., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2007-2015.

Sources

solubility profile of 4-Chloro-2-fluoro-3-methoxybenzoic acid

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-2-fluoro-3-methoxybenzoic Acid

This technical guide provides a comprehensive analysis of the , a crucial physicochemical property for its application in research and drug development. In the absence of extensive empirical data in publicly accessible literature, this document establishes a robust theoretical framework for understanding its solubility, complemented by detailed, field-proven experimental protocols to enable researchers to determine its precise solubility characteristics. This guide is designed to be a self-validating system, empowering scientists with the foundational knowledge and practical methodologies to investigate this compound's behavior in various solvent systems.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The arrangement of its functional groups—a carboxylic acid, a chloro group, a fluoro group, and a methoxy group—on the benzene ring dictates its physicochemical properties, including its solubility, which is a critical determinant of its behavior in biological and chemical systems. Understanding the solubility profile is paramount for its advancement as a potential therapeutic agent, as it directly influences bioavailability, formulation, and efficacy.[1][2]

Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility.

| Property | Value | Source |

| CAS Number | 1169870-80-7 | [3] |

| Molecular Formula | C₈H₆ClFO₃ | [3] |

| Molecular Weight | 204.58 g/mol | [3] |

| Structure | ||

| ||

| Calculated XLogP3 | 2.1 | [3] |

| Topological Polar Surface Area | 46.5 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

The calculated XLogP3 value of 2.1 suggests a moderate lipophilicity, indicating that while it has some affinity for non-polar environments, it is not excessively greasy. The topological polar surface area (TPSA) of 46.5 Ų is within the range typically associated with good oral bioavailability. These parameters suggest that this compound is likely to be a poorly soluble compound in aqueous media at neutral pH, a common characteristic for many small molecule drug candidates.[1]

Theoretical Solubility Profile

Due to the lack of specific experimental data for this compound, a theoretical profile can be constructed based on its chemical structure and established physicochemical principles.

pKa Estimation and its Impact on Aqueous Solubility

As a benzoic acid derivative, the aqueous solubility of this compound is expected to be highly dependent on the pH of the solution. The carboxylic acid moiety is ionizable, and its degree of ionization is governed by its acid dissociation constant (pKa).

The pKa of a substituted benzoic acid can be estimated using the Hammett equation, which relates the electronic effects of substituents to the acidity of the parent compound (benzoic acid, pKa ≈ 4.2).

pKa ≈ pKa(benzoic acid) - Σσ

Where Σσ is the sum of the Hammett constants for each substituent.

-

Hammett Constants (σ_para for 4-Cl and σ_meta for 2-F and 3-OCH₃):

-

σ_para for Chlorine (Cl): +0.23

-

σ_meta for Fluorine (F): +0.34

-

σ_meta for Methoxy (OCH₃): +0.12

-

Estimated Σσ = 0.23 + 0.34 + 0.12 = +0.69

Estimated pKa ≈ 4.2 - 0.69 = 3.51

This estimated pKa of approximately 3.51 suggests that this compound is a stronger acid than benzoic acid. This is expected due to the electron-withdrawing effects of the chloro and fluoro substituents.

pH-Dependent Aqueous Solubility and the Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ratio of the ionized (conjugate base) to the un-ionized (acid) form of the molecule is described by the Henderson-Hasselbalch equation. For a weak acid, the total aqueous solubility (S_total) is a function of its intrinsic solubility (S₀, the solubility of the un-ionized form) and the pH and pKa of the compound.

S_total = S₀ (1 + 10^(pH - pKa))

This equation illustrates that as the pH of the solution increases above the pKa, the proportion of the more soluble ionized form increases, leading to a significant increase in the total solubility. Conversely, at pH values below the pKa, the compound will predominantly exist in its less soluble, un-ionized form.

Caption: Conceptual representation of pH-dependent solubility for an acidic compound.

Experimental Determination of Solubility

To move from a theoretical to a practical understanding, experimental determination of solubility is essential. The following are detailed protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for pre-formulation studies.[4]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Materials:

-

This compound (solid powder)

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4)

-

Organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., 1 mL). Ensure there is undissolved solid material at the bottom of each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[5]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the supernatant by either centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm syringe filter.

-

Quantification:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or methanol) of a known concentration.

-

Create a calibration curve by preparing a series of dilutions from the stock solution.

-

Analyze the standards and the saturated supernatant samples by a validated HPLC method.

-

Determine the concentration of the compound in the supernatant by interpolating from the calibration curve.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility (Nephelometry Method)

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which can be more representative of in vitro biological assays.[3][6]

Objective: To rapidly determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplate

-

Liquid handling system or multichannel pipette

-

Plate reader with nephelometry capabilities

Protocol:

-

Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution of this compound to the buffer to create a range of final concentrations (e.g., from 1 µM to 200 µM).

-

Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

-

Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in the nephelometry signal is observed compared to a blank (buffer with DMSO only).

Caption: Workflow for Kinetic Solubility Determination.

Solubility in Organic Solvents

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like."[7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can form hydrogen bonds with these solvents, and the overall polarity of the molecule is compatible, suggesting good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can accept hydrogen bonds and have significant dipole moments, which should facilitate the dissolution of the compound. High solubility is expected, particularly in DMSO.

-

Non-polar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the carboxylic acid, fluoro, and methoxy groups, the solubility in non-polar solvents is expected to be low.

A summary of expected solubility is provided below. These are predictions and should be confirmed experimentally.

| Solvent Class | Example Solvents | Expected Solubility |

| Polar Protic | Methanol, Ethanol | High |

| Polar Aprotic | DMSO, Acetone, Acetonitrile | High to Moderate |

| Non-polar | Toluene, Hexane | Low |

Practical Implications in Drug Development

The has profound implications for its potential development as a therapeutic agent.

-

Bioavailability: Poor aqueous solubility is a primary reason for low oral bioavailability.[1] The predicted poor solubility of this compound at the acidic pH of the stomach suggests that dissolution may be a rate-limiting step for absorption.

-

Formulation Development: If the compound is found to have low solubility, various formulation strategies can be employed to enhance it. These include:

-

pH adjustment: For parenteral formulations, adjusting the pH to above the pKa can significantly increase solubility.

-

Co-solvents: The use of water-miscible organic solvents can increase the solubility in liquid formulations.

-

Amorphous solid dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve its dissolution rate and apparent solubility.

-

Salt formation: Creating a salt of the carboxylic acid with a suitable base can dramatically improve aqueous solubility.

-

-

In Vitro Assays: Inaccurate solubility data can lead to misleading results in in vitro biological assays. If the compound precipitates in the assay medium, the apparent biological activity will be lower than the true value.

Conclusion

References

-

Angene Chemical. This compound | 1169870-80-7. [Link]

- SynQuest Laboratories, Inc. Safety Data Sheet: this compound.

- Books. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.

-

LookChem. Cas 394-42-3,2-Fluoro-4-methoxybenzoic acid. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Wikipedia. Hammett equation. [Link]

-

Wikipedia. 4-Chlorobenzoic acid. [Link]

-

GMP Navigator. FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

-

U.S. Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

-

ACS Publications. ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. angenechemical.com [angenechemical.com]

- 4. 4-Methoxybenzoic acid, 98+% | Fisher Scientific [fishersci.ca]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Synthetic Potential of 4-Chloro-2-fluoro-3-methoxybenzoic Acid: Pathways to Novel Derivatives

Introduction: Unlocking the Potential of a Multifunctional Scaffold

In the landscape of modern drug discovery and agrochemical research, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. The 4-Chloro-2-fluoro-3-methoxybenzoic acid molecule represents a highly versatile, yet underexplored, building block. Its unique substitution pattern—featuring a carboxylic acid for amide and ester formation, and two distinct halogen atoms (fluorine and chlorine) poised for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions—offers a rich playground for synthetic chemists. The interplay of the electron-withdrawing halogens and the electron-donating methoxy group creates a nuanced electronic environment that can be exploited for regioselective transformations.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential derivatives of this compound. Moving beyond a simple catalog of reactions, this document delves into the causality behind experimental choices, offers field-proven insights from analogous systems, and provides detailed, actionable protocols for the synthesis of key derivative classes. We will explore the reactivity of each functional group, outlining pathways to generate amides, esters, and more complex biaryl structures, thereby unlocking the full synthetic potential of this core molecule.

I. Strategic Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is the most readily accessible functional handle for derivatization, providing a direct route to amides and esters. These transformations are fundamental in medicinal chemistry for modulating a compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability.

A. Amide Synthesis: Building Blocks for Bioactive Molecules

The formation of an amide bond from this compound is a critical step towards creating derivatives with potential biological activity, particularly as kinase inhibitors. The general strategy involves the activation of the carboxylic acid followed by coupling with a primary or secondary amine.

Causality of Reagent Choice: The selection of a coupling reagent is crucial to ensure high yield and minimize side reactions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxybenzotriazole (HOBt) are widely used due to the formation of a water-soluble urea byproduct, simplifying purification. For more challenging couplings, phosphonium-based reagents like BOP or uronium-based reagents like HATU can be employed. More recently, phosphonic acid anhydrides such as propanephosphonic acid anhydride (T3P) have emerged as powerful, user-friendly reagents. For instance, T3P has been effectively used in the synthesis of complex amide-based Aurora Kinase inhibitors from similar 4-chloro-2-fluorobenzoic acid precursors[1].

Experimental Protocol: T3P-Mediated Amide Coupling

This protocol is adapted from methodologies used for synthesizing structurally related kinase inhibitors[1].

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Addition of Amine: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture to neutralize the in-situ formed acid.

-

Coupling Reagent: Slowly add a 50% solution of propanephosphonic acid anhydride (T3P) in a suitable solvent (e.g., ethyl acetate) (1.5 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Derivative Class | Amine Partner | Coupling Reagent | Potential Application | Reference Analogy |

| Anilide Derivatives | Substituted Anilines | T3P, HATU | Kinase Inhibitors | [1][2] |

| Benzylamide Derivatives | Benzylamines | EDC/HOBt | General Bioactive Scaffolds | |

| Heterocyclic Amides | Piperazines, Morpholines | T3P | CNS-active agents, Kinase Inhibitors | [1] |

B. Esterification: Modulating Lipophilicity and Pro-drug Strategies

Esterification of the carboxylic acid can enhance lipophilicity, which is beneficial for crossing biological membranes, or can be employed as a pro-drug strategy where the ester is cleaved in vivo to release the active carboxylic acid.

Causality of Method Choice: The most straightforward method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis (e.g., H₂SO₄ or HCl). This is an equilibrium-driven reaction, and the use of excess alcohol or removal of water drives it to completion. This method is robust and scalable, making it suitable for large-scale synthesis.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which acts as both reagent and solvent.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (typically 5-10 mol%), to the suspension.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the organic layer to yield the crude ester, which can be further purified by distillation or column chromatography if necessary.

II. Exploiting the Aromatic Halogens: SNAr and Cross-Coupling Reactions

The presence of both fluorine and chlorine on the aromatic ring opens up avenues for more complex derivatizations through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

A. Nucleophilic Aromatic Substitution (SNAr): Regioselective Functionalization

The SNAr reaction is a powerful tool for introducing nucleophiles onto an aromatic ring. The rate of SNAr reactions is highly dependent on the nature of the halogen, with the reactivity order being F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of the fluorine atom, making the carbon to which it is attached more electrophilic[3][4].

In the case of this compound, the fluorine atom at the 2-position is significantly more activated towards nucleophilic attack than the chlorine atom at the 4-position. This provides an excellent opportunity for regioselective substitution at the C2 position.

Causality of Reaction Conditions: SNAr reactions are typically carried out in polar aprotic solvents like DMF, DMSO, or NMP, which can stabilize the charged intermediate (Meisenheimer complex). A base, such as potassium carbonate (K₂CO₃) or DIPEA, is often required to deprotonate the nucleophile or neutralize any acid formed during the reaction.

Experimental Protocol: Regioselective SNAr with an Amine Nucleophile

-

Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMSO, add the amine nucleophile (e.g., piperazine, morpholine) (1.5-2.0 eq).

-

Base Addition: Add a suitable base, such as K₂CO₃ (3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction for the consumption of the starting material and the formation of the product by LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Purification: The precipitated solid can be collected by filtration, washed with water, and dried. If the product is not a solid, the aqueous mixture can be extracted with an appropriate organic solvent. Further purification can be achieved by recrystallization or column chromatography.

B. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable for the formation of C-C bonds. While this compound itself can be used in some coupling reactions, it is often more efficient to first convert it into a boronic acid or boronate ester derivative. A closely related precursor, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, is a known intermediate in the synthesis of complex herbicidal molecules[5][6]. This demonstrates a field-proven application of this scaffold in creating intricate biaryl structures.

The synthesis of the boronic acid from the corresponding aryl halide typically involves a lithium-halogen exchange followed by quenching with a trialkyl borate. Subsequently, this boronic acid can be coupled with various aryl or heteroaryl halides to generate a diverse library of derivatives.

Causality of Catalyst and Ligand Choice: The success of a Suzuki-Miyaura coupling hinges on the choice of the palladium catalyst and the phosphine ligand. Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃) or SPhos, are often effective for coupling with aryl chlorides. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., toluene/water, dioxane/water) is also critical for an efficient catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of the corresponding boronic acid derivative with an aryl halide.

-

Reaction Setup: In a reaction vessel, combine (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), the desired aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the mixture under an inert atmosphere to 80-100 °C for 6-18 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography.

III. Applications and Future Perspectives

The derivatives of this compound hold significant promise in both agrochemical and pharmaceutical research.

-

Agrochemicals: As demonstrated by patents, complex pyridine carboxylic acid derivatives synthesized from this core structure are potent herbicides[1]. The specific substitution pattern is key to their biological activity, highlighting the value of this scaffold in developing new crop protection agents.

-

Medicinal Chemistry: In the realm of drug discovery, the benzamide moiety is a well-established pharmacophore. Derivatives of structurally similar chloro-fluoro-benzoic acids have been investigated as potent inhibitors of various kinases, such as Aurora kinases, which are implicated in cancer[1]. The 4-chloro-2-fluoro substitution pattern can be crucial for achieving high potency and selectivity. The fluorine atom can engage in favorable hydrogen bonding or dipole-dipole interactions within a protein's active site, while the chlorine atom can occupy a hydrophobic pocket. Furthermore, substituted benzamides have been explored as inhibitors of Bcr-Abl kinase for leukemia[2] and as phosphodiesterase inhibitors[7].

The synthetic pathways outlined in this guide provide a strategic framework for creating diverse libraries of compounds based on the this compound core. By systematically exploring derivatization at the carboxylic acid, the C2-fluoro, and the C4-chloro positions, researchers can fine-tune the steric and electronic properties of the resulting molecules to optimize their interaction with biological targets. Future work should focus on synthesizing these derivatives and evaluating their biological activities across a range of therapeutic areas to fully realize the potential of this versatile chemical scaffold.

References

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC. [Link]

- US5712298A - Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors. (n.d.).

-

Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.). PubMed. [Link]

- RU2617346C2 - Herbicidal composition containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or its derivative, and fluroxypyr or its derivatives. (n.d.).

- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.).

- US7927613B2 - Pharmaceutical co-crystal compositions. (n.d.).

-

4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706. (n.d.). PubChem. [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (n.d.). Master Organic Chemistry. [Link]

Sources

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 7. US5712298A - Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors - Google Patents [patents.google.com]

A Technical Guide to 4-Chloro-2-fluoro-3-methoxybenzoic Acid: Synthesis, Applications, and Commercial Sourcing for Advanced R&D

Introduction: A Versatile Building Block in Modern Chemistry

4-Chloro-2-fluoro-3-methoxybenzoic acid (CAS No. 1375069-37-6) is a highly functionalized aromatic carboxylic acid that has emerged as a critical intermediate in the synthesis of complex, high-value molecules. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methoxy group—provides a scaffold with tailored electronic and steric properties. This guide offers an in-depth technical overview for researchers, process chemists, and drug development professionals, detailing its physicochemical characteristics, a robust synthetic pathway, its primary application in the development of next-generation agrochemicals, and a survey of commercial suppliers. The strategic placement of its functional groups makes it a valuable precursor, particularly where precise molecular recognition and metabolic stability are required.

Physicochemical Properties and Structural Data

A comprehensive understanding of a molecule's physical and chemical properties is foundational to its effective use in synthesis and formulation. The properties of this compound are summarized below. This data is aggregated from leading chemical suppliers and computational models.

| Property | Value | Source |

| CAS Number | 1375069-37-6 | Angene Chemical[1] |

| Molecular Formula | C₈H₆ClFO₃ | CymitQuimica[2] |

| Molecular Weight | 204.58 g/mol | CymitQuimica[2] |

| Appearance | Solid | CymitQuimica[2] |

| Purity | ≥95% | CymitQuimica[2] |

| XLogP3 | 2.1 | Angene Chemical[1] |

| Topological Polar Surface Area | 46.5 Ų | Angene Chemical[1] |

| Hydrogen Bond Donor Count | 1 | Angene Chemical[1] |

| Hydrogen Bond Acceptor Count | 4 | Angene Chemical[1] |

| Rotatable Bond Count | 2 | Angene Chemical[1] |

| InChI Key | ODAJPJWSLSBLLM-UHFFFAOYSA-N | CymitQuimica[2] |

Strategic Synthesis Pathway: A Two-Stage Approach

The synthesis of this compound is not widely documented in peer-reviewed literature as a standalone procedure. However, a robust and logical pathway can be constructed based on patent literature for its direct precursor, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, followed by a well-established catalytic carboxylation. This two-stage approach offers high regioselectivity and functional group tolerance.

The overall synthetic logic involves the initial formation of a highly versatile boronic acid intermediate, which is then selectively converted to the target carboxylic acid. This avoids harsh oxidative conditions that could compromise the sensitive halogen and methoxy substituents.

Caption: Two-stage synthesis of the target acid via a boronic acid intermediate.

Experimental Protocol: Synthesis via Boronic Acid Intermediate

This protocol is a composite methodology grounded in established chemical transformations. Stage 1 is adapted from patented industrial processes for the boronic acid precursor, while Stage 2 employs a modern catalytic carboxylation.

Stage 1: Synthesis of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (Based on US Patent 8,822,730 B2)[3]

-

Reaction Setup: To a solution of 2-chloro-6-fluoroanisole in an inert organic solvent (e.g., THF) under an inert atmosphere (Nitrogen or Argon), cool the reaction vessel to below -65°C.

-

Lithiation: Slowly add n-butyllithium (n-BuLi) while maintaining the temperature. The n-BuLi performs a directed ortho-lithiation, selectively removing the proton between the fluorine and methoxy groups due to their directing effects.

-

Borylation: Quench the resulting lithiated species by slow addition of an electrophilic borate ester, such as trimethyl borate (B(OMe)₃), again ensuring the temperature is kept low.

-

Hydrolysis: After the reaction is complete, warm the mixture and hydrolyze the resulting boronate ester with an aqueous acid to yield the crude (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid.

-

Isolation: The product can be isolated via extraction and crystallization. Patented methods also describe techniques for isolating the product from a mixture of water and a water-miscible organic solvent by adding a salt to induce phase separation.[3]

Stage 2: Copper-Catalyzed Carboxylation of the Boronic Acid (Based on the work of Zhang, Lu, and others)[2][4]

-

Reaction Setup: In a reaction vessel, combine the (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, a copper(I) catalyst (e.g., CuCl), an N-heterocyclic carbene (NHC) ligand (e.g., IPr), and a suitable base (e.g., KOMe) in an appropriate solvent like dioxane.

-

Carboxylation: Purge the vessel and introduce carbon dioxide (CO₂) at atmospheric pressure. Heat the reaction mixture (e.g., to 60°C). The catalytic cycle involves transmetalation from boron to copper, followed by nucleophilic addition of the aryl-copper intermediate to CO₂.[4]

-

Workup: Upon completion, the reaction is quenched, and the mixture is acidified.

-

Purification: The final product, this compound, is isolated through extraction and purified by recrystallization or column chromatography. This method shows excellent functional group compatibility, leaving the chloro, fluoro, and methoxy groups intact.[2][4]

Core Application: Precursor for Advanced Herbicides

While fluorinated benzoic acids are broadly valuable in pharmaceutical development, the primary and most specifically documented application for the 4-chloro-2-fluoro-3-methoxy phenyl core is in the agrochemical sector. The corresponding boronic acid is a key building block for a class of synthetic auxin herbicides.

These herbicides are designed for potent and selective control of broadleaf weeds. The 4-chloro-2-fluoro-3-methoxyphenyl moiety is coupled with a pyridine or pyrimidine core via a Suzuki coupling reaction to form the final active ingredient.

Caption: Role as a key precursor in herbicide synthesis via Suzuki coupling.

Patents explicitly describe the synthesis of compounds such as 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinate and 2-(4-chloro-2-fluoro-3-methoxyphenyl)-6-amino-4-pyrimidinecarboxylic acid from this boronic acid precursor.[3] The unique electronic signature of the substituted phenyl ring is critical for the molecule's herbicidal activity and crop safety profile. Therefore, this compound serves as a direct and vital precursor for generating the necessary boronic acid intermediate used in these large-scale agrochemical syntheses.

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers, typically on a research to semi-bulk scale. When sourcing this material, researchers should verify purity specifications and availability.

| Supplier | Brand/Distributor | Available Quantities | Purity |

| CymitQuimica | Fluorochem | 250mg, 1g, 5g | ≥95%[2] |

| Angene Chemical | Angene | Custom/Inquire | Inquire[1] |

Note: Availability and catalog listings are subject to change. It is recommended to contact suppliers directly for current information.

Conclusion

This compound is a specialty chemical building block whose value lies in its densely functionalized structure. While its direct applications are still emerging in the public domain, its role as a precursor to key agrochemical intermediates is well-established in patent literature. The synthetic routes, particularly through a boronic acid intermediate, are robust and leverage modern catalytic methods. For research and development teams in the agrochemical and potentially pharmaceutical sectors, this compound offers a unique scaffold for creating novel molecules with highly specific biological activities.

References

-

Ukai, K., Aoki, M., Takaya, J., & Iwasawa, N. (2006). Rhodium(I)-Catalyzed Carboxylation of Aryl- and Alkenylboronic Esters with CO2. Journal of the American Chemical Society, 128(27), 8706–8707. Available at: [Link]

-

Zhang, L., Cheng, C., & Lu, Z. (2019). Cu-Catalysed carboxylation of aryl boronic acids with CO2. Organic Chemistry Frontiers, 6(20), 3531-3535. Available at: [Link]

-

Angene Chemical. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluoro-3-methoxybenzoic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

European Patent Office. (2014). Herbicidal compositions comprising 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid. EP2947988B9. Available at: [Link]

- Google Patents. (n.d.). US8883682B2 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and auxin transport inhibitors.

- Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.

-

Hou, J., et al. (2011). Silver(I)-catalyzed carboxylation of arylboronic esters with CO2. Organic letters, 13(19), 5264–5267. Available at: [Link]

-

Liu, W. H., et al. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules, 27(1), 234. Available at: [Link]

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

- 1. Silver(I)-catalyzed carboxylation of arylboronic esters with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cu-Catalysed carboxylation of aryl boronic acids with CO2 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nsd.pku.edu.cn [nsd.pku.edu.cn]

An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxybenzoic Acid: A Key Building Block in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-chloro-2-fluoro-3-methoxybenzoic acid, a halogenated and methoxylated benzoic acid derivative. Given its structural motifs, this compound is a potentially valuable building block in medicinal chemistry and agrochemical research. This document delves into its chemical properties, proposes a viable synthetic pathway, discusses its potential applications, and outlines necessary safety protocols.

Introduction and Chemical Identity

This compound, with the CAS Number 1169870-80-7, is a polysubstituted aromatic carboxylic acid.[1] Its structure incorporates a chlorine atom, a fluorine atom, and a methoxy group, functional groups known to modulate the physicochemical and biological properties of molecules. The strategic placement of these substituents on the benzoic acid core suggests its utility as a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1169870-80-7 | [1] |

| Molecular Formula | C₈H₆ClFO₃ | [1][2] |

| Molecular Weight | 204.58 g/mol | [1][2] |

| Appearance | Solid (predicted) | [2] |

| Purity | Typically ≥95% | [2] |

| InChI Key | ODAJPJWSLSBLLM-UHFFFAOYSA-N | [2] |

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

2-Chloro-6-fluoroanisole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet is charged with 2-chloro-6-fluoroanisole and anhydrous THF.

-

Lithiation: The solution is cooled to below -70 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation. The formation of the lithiated intermediate is directed by the methoxy group.

-

Carboxylation: An excess of crushed dry ice is quickly added to the reaction mixture in portions. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with continuous stirring.

-

Workup: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous residue is then washed with diethyl ether or ethyl acetate to remove any unreacted starting material. The aqueous layer is acidified to a pH of 1-2 with a hydrochloric acid solution, resulting in the precipitation of the crude product.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. Therefore, all glassware must be dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Low Temperature: The lithiation reaction is highly exothermic and needs to be performed at very low temperatures (typically below -70 °C) to prevent side reactions, such as decomposition of the organolithium intermediate and unwanted reactions with the solvent.

-

Inert Atmosphere: An inert atmosphere of argon or nitrogen is crucial to prevent the reaction of the highly reactive organolithium species with atmospheric oxygen and moisture.

-

Excess Dry Ice: A large excess of carbon dioxide is used to ensure complete carboxylation of the lithiated intermediate.

Physicochemical and Spectroscopic Data

As of the latest literature review, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available. The following table provides predicted data and typical spectral characteristics for structurally related compounds. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Table 2: Predicted and Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (doublets or doublet of doublets) between 7.0-8.0 ppm. A singlet for the methoxy group protons around 3.9-4.1 ppm. A broad singlet for the carboxylic acid proton, typically above 10 ppm. |

| ¹³C NMR | Resonances for aromatic carbons between 110-160 ppm, with carbons attached to electronegative atoms (Cl, F, O) showing characteristic shifts. A signal for the methoxy carbon around 55-60 ppm. A signal for the carboxylic carbon around 165-175 ppm. |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. A strong C=O stretching band for the carboxylic acid around 1700 cm⁻¹. C-O stretching for the methoxy group around 1250 cm⁻¹ and 1050 cm⁻¹. C-Cl and C-F stretching vibrations in the fingerprint region. |

| Mass Spectrometry (EI) | A molecular ion peak [M]⁺ at m/z ≈ 204. A prominent fragment ion corresponding to the loss of a hydroxyl radical [M-OH]⁺ at m/z ≈ 187. Another significant fragment corresponding to the loss of a carboxyl group [M-COOH]⁺ at m/z ≈ 159. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) would be observable for chlorine-containing fragments. |

Applications in Research and Development

Substituted benzoic acids are a cornerstone of medicinal chemistry and agrochemical synthesis.[4][5][6][7][8][9] The specific combination of chloro, fluoro, and methoxy substituents in this compound makes it an attractive scaffold for generating novel compounds with tailored biological activities.

Caption: Potential applications of this compound.

Medicinal Chemistry

The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The chloro and methoxy groups provide additional points for interaction with biological targets and can be used to fine-tune the electronic and lipophilic properties of a molecule. This compound could serve as a key intermediate in the synthesis of:

-

Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on substituted benzoic acid scaffolds.[4]

-

Enzyme inhibitors: The carboxylic acid moiety can act as a key binding element in the active site of various enzymes.[7]

-

Novel heterocyclic compounds: The carboxylic acid can be readily converted to other functional groups, facilitating the synthesis of diverse heterocyclic systems with potential therapeutic applications.

Agrochemicals

The precursor, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, is a known intermediate in the synthesis of herbicides.[3] This strongly suggests that this compound itself is a valuable building block in the agrochemical industry for the development of new and effective herbicides, fungicides, or insecticides. The halogen and methoxy substituents can contribute to the molecule's efficacy and selectivity.

Safety and Handling

This compound is classified as an irritant.[1] The following hazard and precautionary statements should be observed:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a promising chemical intermediate with significant potential in both pharmaceutical and agrochemical research. While detailed synthetic and spectroscopic data in the public domain are currently scarce, its structural relationship to known valuable precursors allows for the confident postulation of a reliable synthetic route and highlights its likely utility. As research in these fields continues to demand novel and diverse molecular building blocks, the importance of compounds like this compound is expected to grow.

References

-

Angene Chemical. This compound. Available from: [Link]

- Title of a relevant scientific article or patent. (Source details to be added when available)

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluoro-3-methoxybenzoic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals. Available from: [Link]

- Dow AgroSciences LLC. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US Patent 8,822,730 B2. September 2, 2014.

- Title of a relevant scientific article or patent. (Source details to be added when available)

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. 2023. Available from: [Link]

- Title of a relevant scientific article or patent. (Source details to be added when available)

-

Kim, C. U., et al. Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 1997, 40(25), 4030-52. Available from: [Link]

- Title of a relevant scientific article or patent. (Source details to be added when available)

-

Zhang, R., et al. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 2016, 11(1), 55-63. Available from: [Link]

-

Rivera, R., et al. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 2008, 51(23), 7545-7557. Available from: [Link]

- Title of a relevant scientific article or patent. (Source details to be added when available)

-

Pharmacy 180. SAR of Benzoic Acid Derivatives - Local Anaesthetics. Available from: [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmacy180.com [pharmacy180.com]

Methodological & Application

Synthesis of 4-Chloro-2-fluoro-3-methoxybenzoic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-Chloro-2-fluoro-3-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The described methodology leverages a Directed ortho-Metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic compounds. This application note details the underlying chemical principles, provides a step-by-step experimental protocol, and includes essential data for the successful synthesis and characterization of the target compound.

Introduction

Substituted benzoic acids are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The specific substitution pattern of this compound, featuring a combination of halogen and methoxy substituents, makes it a sought-after precursor for introducing specific pharmacophores and modulating the physicochemical properties of lead compounds. The strategic placement of these functional groups is often crucial for achieving desired biological activity and pharmacokinetic profiles.

The synthesis of such polysubstituted aromatic compounds with high regioselectivity can be challenging using classical electrophilic aromatic substitution methods, which often yield mixtures of isomers. Directed ortho-Metalation (DoM) offers an elegant and highly efficient solution to this problem.[1][2] This technique relies on the use of a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG using a strong organolithium base.[1][2] The resulting aryllithium intermediate can then be trapped with a suitable electrophile to introduce a new substituent with high precision.[1][2]

In this guide, we present a robust protocol for the synthesis of this compound starting from the commercially available precursor, 1-chloro-3-fluoro-2-methoxybenzene. The methoxy group serves as the directing metalation group to facilitate a highly regioselective lithiation, followed by carboxylation with carbon dioxide to yield the desired benzoic acid derivative.

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: Synthesis of this compound via Directed ortho-Metalation.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 1-Chloro-3-fluoro-2-methoxybenzene | ≥98% | e.g., Sigma-Aldrich, Ambeed | 53145-38-3 |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | e.g., Sigma-Aldrich | 109-72-8 |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich | 109-99-9 |

| Dry Ice (Carbon Dioxide, solid) | - | Local supplier | 124-38-9 |

| Hydrochloric Acid (HCl) | 2 M aqueous solution | - | 7647-01-0 |

| Diethyl Ether | ACS grade | - | 60-29-7 |

| Saturated Sodium Chloride Solution (Brine) | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | 7487-88-9 |

Equipment

-

Three-neck round-bottom flask (e.g., 250 mL)

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Low-temperature thermometer

-

Argon or Nitrogen gas inlet

-

Dry ice/acetone or isopropanol cooling bath

-

Syringes for liquid transfer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

Part 1: Directed ortho-Metalation and Carboxylation

-

Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reaction Setup: Place the flask in a dry ice/acetone bath and cool to -78 °C.

-

Addition of Reactants: To the cooled flask, add anhydrous tetrahydrofuran (THF, e.g., 100 mL). Once the solvent has reached -78 °C, add 1-chloro-3-fluoro-2-methoxybenzene (e.g., 5.0 g, 31.1 mmol) via syringe.

-

Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, e.g., 13.7 mL, 34.2 mmol, 1.1 equivalents) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Time: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate. The solution may change color.

-

Carboxylation: While the reaction is stirring, crush a sufficient quantity of dry ice into a fine powder. Quickly and carefully, add an excess of the crushed dry ice to the reaction mixture in several portions. A significant amount of gas will evolve. The use of milled dry ice can improve yields by increasing the surface area and availability of CO₂.[3]

-

Warming: Once the addition of dry ice is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature with continuous stirring. The mixture will typically be a thick slurry.

Part 2: Work-up and Purification

-

Quenching: Once the mixture has reached room temperature and the excess CO₂ has sublimed, slowly and carefully quench the reaction by adding 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2, check with pH paper). This will protonate the carboxylate salt and dissolve any remaining solids.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (e.g., 3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (e.g., 50 mL) followed by saturated sodium chloride solution (brine, e.g., 50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or toluene) to afford pure this compound as a solid.

Characterization Data (Expected)

-

Appearance: White to off-white solid.

-

Molecular Formula: C₈H₆ClFO₃

-

Molecular Weight: 204.58 g/mol

-

Melting Point: Varies based on purity.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8-7.9 (d, 1H), ~7.2-7.3 (d, 1H), 4.0-4.1 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): Characteristic signals for the aromatic carbons, the methoxy carbon, and the carboxylic acid carbon.

-

Mass Spectrometry (ESI-MS): m/z [M-H]⁻ calculated for C₈H₅ClFO₃⁻: 202.99; found: 202.9.

Scientific Rationale and Causality

The success of this synthesis hinges on the principles of Directed ortho-Metalation.[2]

-

Choice of Precursor: 1-Chloro-3-fluoro-2-methoxybenzene is an ideal starting material as it possesses a potent directing metalation group (the methoxy group) and the desired substitution pattern. Its commercial availability simplifies the overall synthetic route.[4]

-

Role of the Directing Group: The methoxy group, being a Lewis base, coordinates with the Lewis acidic lithium atom of the n-butyllithium reagent.[2] This coordination brings the alkyl base into close proximity to the ortho-protons of the aromatic ring, significantly increasing their kinetic acidity and facilitating deprotonation at one of the adjacent positions.[5]

-